(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features multiple functional groups, including imidazole, morpholine, triazine, piperazine, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazine Core: The triazine core can be synthesized via a nucleophilic substitution reaction where cyanuric chloride reacts with morpholine and imidazole under controlled conditions.
Piperazine Coupling: The triazine intermediate is then coupled with piperazine, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Thiophene Attachment: Finally, the thiophene moiety is introduced through a nucleophilic substitution reaction, where the piperazine-triazine intermediate reacts with a thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole and triazine rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and triazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
Medically, this compound could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole and triazine rings could play a crucial role in these interactions, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(phenyl)methanone
- (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2S/c28-16(15-2-1-13-30-15)24-5-7-25(8-6-24)17-21-18(26-9-11-29-12-10-26)23-19(22-17)27-4-3-20-14-27/h1-4,13-14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGDOBXKFMSEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.